molecular formula C₂₂H₂₇NO₇ B032255 Narcotinediol CAS No. 23942-99-6

Narcotinediol

Cat. No. B032255
CAS RN: 23942-99-6
M. Wt: 417.5 g/mol
InChI Key: BHLLOBXLOWXZDQ-UHFFFAOYSA-N
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Description

The description of a substance typically includes its chemical name, formula, and structure. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the substance. This can include the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the substance reacts with other substances. It includes understanding the conditions under which the substance reacts, the products of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .

Scientific Research Applications

  • General Pharmacology and Anesthesia : Overton's classic monograph is a valuable resource for studying the correlation of biological activity with partition coefficients, particularly in the context of the mechanism of anesthesia (Lipnick, 1986).

  • Public Health and Research Tool : Nicotine, a related compound, is crucial in public health problems and serves as a classical tool for physiological and pharmacological research (Perkins et al., 1996).

  • Smoking Cessation and Medical Treatment : Research shows that nicotine is being developed as a medication to aid smoking cessation and treat various medical diseases, offering potential benefits with less toxicity compared to tobacco use (Heishman et al., 1997).

  • Neurological Disorders : Compounds like nicotine interact with neuronal nicotinic acetylcholine receptors, which are implicated in central nervous system disorders like Alzheimer's disease, schizophrenia, and epilepsy (Gotti, Fornasari, & Clementi, 1997).

  • Memory Enhancement : Nicotine-like drugs may enhance memory, which could potentially benefit individuals with Alzheimer's disease (Stephenson, 1999).

  • Addiction Treatment : Narcotic antagonists may be useful in treating opiate addiction, especially when combined with psychological and social support (Mirin & Meyer, 1979).

  • Pharmacogenetics in Addiction : Pharmacogenetic tests can help in developing predictive systems for individualizing addiction pharmacotherapy, offering forecasts of treatment effectiveness and tolerability (Krupitsky, Akhmetova, & Asadullin, 2019).

  • Drug Development and Research : PET (Positron Emission Tomography) is a powerful tool in drug research, contributing to the understanding of pharmacokinetic and pharmacodynamic events, which is essential for drug development (Fowler et al., 1999).

  • Pain Management in Sickle Cell Disease : Vigorous pain-control methods, including the use of parenteral narcotic analgesics, are crucial in medical care for children with sickle cell disease (Pegelow, 1992).

  • Anticancer Drug Development : Research into Noscapines, which are structurally similar to narcotinediol, shows potential in anticancer drug development due to their interaction with specific cellular targets (Vishvakarma et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with the substance, including toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLLOBXLOWXZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946765
Record name [2-(Hydroxymethyl)-3,4-dimethoxyphenyl](4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narcotinediol

CAS RN

23942-99-6
Record name alpha-Narcotinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023942996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narcotinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Narcotinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(Hydroxymethyl)-3,4-dimethoxyphenyl](4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-3,4-dimethoxy-α1-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-o-xylene-α,α'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AR Battersby, H Spencer - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… This was converted into the picrolonate in ethanol and recrystallised from the same solvent to yield P-narcotinediol picrolonate, mp 199" (decornp.) (Found: C, 56.2; H, 5.4; N, 10.1. C,,H3…
Number of citations: 8 pubs.rsc.org
MA Al-Yahya, MMA Hassan - Analytical Profiles of Drug Substances, 1982 - Elsevier
… Lithium aluminum hydride reduction of the a- and 8-noscapines readily affords anarcotinediol 1 and 6 -narcotinediol 2 respectively . … a-Narcotinediol … OCH3 B-Narcotinediol …
Number of citations: 8 www.sciencedirect.com
KW Bentley, AW Murray - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… Narcotinediol methiodide (7 g.) was reduced with sodium and liquid ammonia (500 ml.) as described for the reduction of laudanosine methiodide. The mixture was poured into cold …
Number of citations: 2 pubs.rsc.org
H Yamaguchi, A Numata, N Morita - Yakugaku Zasshi: Journal of the …, 1969 - europepmc.org
[The reaction products of narcotinediol and hydrastinediol by SnCl2-HCl]. - Abstract - Europe PMC … [The reaction products of narcotinediol and hydrastinediol by SnCl2-HCl]. …
Number of citations: 2 europepmc.org
G Sariyar, M Shamma - Phytochemistry, 1986 - Elsevier
… as compared to the corresponding proton absorption in narcotinediol(l0) which is found at … In one case,namely that of ( - )-narcotinediol (lo), a change in the sign of rotation was …
Number of citations: 25 www.sciencedirect.com
V Šimánek, A Klásek - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
ct-Narcotinediol (II) has been converted into N-methyl-13, 14-didehydro-l-methoxycanadinium p-toluenesulphonate (VII) which on refluxing with sodium iodide in acetic anhydride …
Number of citations: 8 cccc.uochb.cas.cz
MD Rozwadowska… - Liebigs Annalen der …, 1991 - Wiley Online Library
… Comparing them with those of narcotinediol (6) we can observe a significant downfield shift of the CL-H signal in the spectrum of 3 and the hydroxymethyl protons in 9. …
M ONDA, K KAWAKAMI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
Treatment of l—oc-narcotinediol (VI), obtained by reduction of l—oc-narcotine (V) with lithi-um aluminum hydride (LAH), with methanesulfonyl chloride in the presence of pyridine con—…
Number of citations: 17 www.jstage.jst.go.jp
KW Bentley, AW Murray - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… Oppenauer oxidation of narcotinediol (VI) failed to afford the desired keto-aldehyde, and gave instead the cyclic ether (VII), the structure of which was deduced from its infrared spectrum …
Number of citations: 15 pubs.rsc.org
KW Bentley, AW Murray - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… The Hofmann degradation of hydroxylaudanosine, ketolaudanosine, narcotinediol, and hydrastinediol has been shown to result in fission of the molecule, and the same type of process …
Number of citations: 0 pubs.rsc.org

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